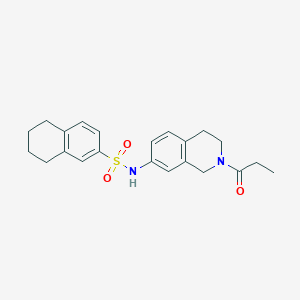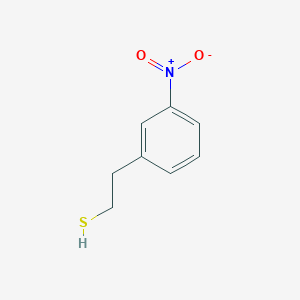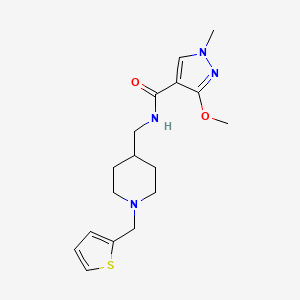![molecular formula C17H21N3O3S B2900505 2,4-Dimethyl-6-{[1-(4-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2097893-68-8](/img/structure/B2900505.png)
2,4-Dimethyl-6-{[1-(4-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,4-Dimethyl-6-{[1-(4-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine” is a chemical compound with the molecular formula C17H21N3O3S and a molecular weight of 347.43. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for “2,4-Dimethyl-6-{[1-(4-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine” are not available, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents .Molecular Structure Analysis
The molecular structure of “2,4-Dimethyl-6-{[1-(4-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine” includes a pyrrolidine ring, a pyrimidine ring, and a benzenesulfonyl group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
While specific chemical reactions involving “2,4-Dimethyl-6-{[1-(4-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine” are not available, pyrimidines in general can undergo nucleophilic aromatic substitution (SNAr) reactions . For example, nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .Applications De Recherche Scientifique
Medicinal Chemistry: Selective Androgen Receptor Modulators (SARMs)
The pyrrolidine ring, a key structural component of this compound, is frequently utilized in medicinal chemistry to create novel biologically active compounds . Specifically, derivatives of this compound have been synthesized as Selective Androgen Receptor Modulators (SARMs) . These SARMs are designed to selectively target androgen receptors, which can be beneficial for treating conditions like muscle wasting and osteoporosis without the side effects associated with traditional anabolic steroids.
Chemical Synthesis: Synthesis of Bioactive Molecules
The compound can serve as a precursor in the synthesis of bioactive molecules. Its benzylic position is particularly reactive, allowing for various chemical transformations that can lead to the creation of molecules with potential pharmacological activities .
Drug Discovery: Stereoselective Synthesis
The stereogenicity of the pyrrolidine ring in this compound allows for the synthesis of different stereoisomers, which can lead to a diverse biological profile of drug candidates. This is crucial in drug discovery, where the spatial orientation of substituents can significantly impact the binding mode to enantioselective proteins and, consequently, the efficacy of a drug .
Orientations Futures
The future directions for research on “2,4-Dimethyl-6-{[1-(4-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine” and similar compounds could involve further exploration of the pyrrolidine scaffold in drug discovery, given its versatility and the ability to generate structural diversity . This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .
Propriétés
IUPAC Name |
2,4-dimethyl-6-[1-(4-methylphenyl)sulfonylpyrrolidin-3-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-12-4-6-16(7-5-12)24(21,22)20-9-8-15(11-20)23-17-10-13(2)18-14(3)19-17/h4-7,10,15H,8-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQDUDVLXRAMEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC(=NC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-6-{[1-(4-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[[2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]amino]acetate](/img/structure/B2900427.png)
![3-{[(4-chlorophenyl)(methyl)amino]sulfonyl}-N-(3-ethoxybenzyl)thiophene-2-carboxamide](/img/structure/B2900428.png)



![4-((4-methoxyphenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)butanamide](/img/structure/B2900434.png)

![5-methyl-N-phenethylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2900438.png)
![4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-methylbenzoate](/img/structure/B2900439.png)


